molecular formula C10H11NO B13615390 (r)-2-Amino-2-(4-ethynylphenyl)ethan-1-ol

(r)-2-Amino-2-(4-ethynylphenyl)ethan-1-ol

Cat. No.: B13615390
M. Wt: 161.20 g/mol
InChI Key: ZFUAFGQLPHGVEQ-JTQLQIEISA-N
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Description

(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both an amino group and an ethynyl group on the phenyl ring makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and a chiral amine.

    Reaction Conditions: The key step involves the addition of the chiral amine to the aldehyde under controlled conditions to form the desired product. This reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and enantiomeric purity.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form imines or nitriles.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the ethynyl group may yield alkanes.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a building block for biologically active compounds.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL: The enantiomer of the compound, which may have different biological activity.

    4-ETHYNYLANILINE: A simpler compound with similar functional groups but lacking the chiral center.

    2-AMINO-2-PHENYLETHANOL: A related compound without the ethynyl group.

Uniqueness

(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is unique due to the combination of its chiral center and the presence of both an amino group and an ethynyl group. This makes it a valuable intermediate for the synthesis of more complex and potentially biologically active molecules.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(2R)-2-amino-2-(4-ethynylphenyl)ethanol

InChI

InChI=1S/C10H11NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h1,3-6,10,12H,7,11H2/t10-/m0/s1

InChI Key

ZFUAFGQLPHGVEQ-JTQLQIEISA-N

Isomeric SMILES

C#CC1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

C#CC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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